2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine
Overview
Description
2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Mechanism of Action
- LXR-beta is a nuclear receptor that plays a crucial role in lipid metabolism and cholesterol homeostasis in humans .
- The compound’s interaction with LXR-beta results in changes at the molecular level, affecting lipid balance and cellular processes .
- Cellular effects include enhanced cholesterol efflux, increased fatty acid synthesis, and improved lipoprotein metabolism .
Target of Action
Mode of Action
Biochemical Pathways
- The affected pathways include:
- The compound promotes cholesterol efflux from cells by upregulating ATP-binding cassette transporters (ABCA1 and ABCG1). It enhances fatty acid synthesis by activating sterol regulatory element-binding proteins (SREBPs). LXR-beta activation influences lipoprotein assembly and secretion .
Pharmacokinetics
- Information on absorption is not available. Details about metabolism remain unknown. Not specified. No data on half-life. Not documented .
Result of Action
Action Environment
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1-2,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHQWFBNXCXWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCN)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.